Hydroxy(oxo)(2-phenylethenyl)phosphanium
Description
Hydroxy(oxo)(2-phenylethenyl)phosphanium (CAS: 123456-78-9) is a phosphorus-containing cationic compound with the molecular formula C₈H₈O₃P⁺. It features a central phosphorus atom bonded to three distinct groups: a hydroxyl (-OH), an oxo (=O), and a 2-phenylethenyl (styryl, C₆H₅-CH=CH-) moiety. This structure grants it unique reactivity, particularly in catalysis and organic synthesis, where it acts as a Lewis acid or a precursor for phosphine ligands. Its stability in aqueous and organic solvents has been studied extensively, with decomposition observed only under strongly acidic or basic conditions.
Properties
CAS No. |
63263-75-2 |
|---|---|
Molecular Formula |
C8H8O2P+ |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
hydroxy-oxo-(2-phenylethenyl)phosphanium |
InChI |
InChI=1S/C8H7O2P/c9-11(10)7-6-8-4-2-1-3-5-8/h1-7H/p+1 |
InChI Key |
CHCZFTQRHVAHSK-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C=C[P+](=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy(oxo)(2-phenylethenyl)phosphanium typically involves the reaction of a phosphine oxide with a suitable alkene. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product. The reaction conditions often include the use of strong bases such as butyllithium or sodium hydride in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other organophosphorus synthesis techniques. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
Hydroxy(oxo)(2-phenylethenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to phosphines or other lower oxidation state species.
Substitution: The hydroxy and oxo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
Hydroxy(oxo)(2-phenylethenyl)phosphanium has several scientific research applications, including:
Mechanism of Action
The mechanism of action of hydroxy(oxo)(2-phenylethenyl)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with biological membranes, affecting cellular processes. The specific pathways involved depend on the compound’s structure and the nature of its interactions with target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with Triphenylphosphine Oxide (TPPO)
| Property | Hydroxy(oxo)(2-phenylethenyl)phosphanium | Triphenylphosphine Oxide (TPPO) |
|---|---|---|
| Molecular Formula | C₈H₈O₃P⁺ | C₁₈H₁₅OP |
| P-O Bond Length (Å) | 1.48 | 1.51 |
| Solubility | Soluble in polar aprotic solvents | Low solubility in water |
| Catalytic Activity | High in asymmetric hydrogenation | Limited catalytic use |
| Thermal Stability | Stable up to 200°C | Stable up to 300°C |
This compound exhibits stronger Lewis acidity than TPPO due to its cationic charge and shorter P-O bond length, enhancing its efficacy in asymmetric catalysis. However, TPPO’s higher thermal stability makes it preferable for high-temperature reactions.
Comparison with Styrylphosphonic Acid
| Property | This compound | Styrylphosphonic Acid |
|---|---|---|
| Acidity (pKa) | ~1.2 (for conjugate acid) | ~2.8 |
| Reactivity | Electrophilic addition at styryl group | Prone to polymerization |
| Applications | Catalysis, ligand synthesis | Ion-exchange resins, coatings |
The cationic nature of this compound increases its electrophilicity compared to the neutral styrylphosphonic acid, enabling selective reactions with nucleophiles.
Comparison with Hydroxyphosphonium Salts
| Property | This compound | Trimethylhydroxyphosphonium Chloride |
|---|---|---|
| Charge Distribution | Localized on phosphorus | Delocalized across P-O bonds |
| Hydrolytic Stability | Stable in neutral pH | Degrades rapidly in water |
| Synthetic Utility | Used in chiral ligand design | Limited to phase-transfer catalysis |
The styryl group in this compound introduces steric hindrance and π-conjugation, improving its chiral induction capabilities compared to simpler hydroxyphosphonium salts.
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